molecular formula C9H11N3O2S B6607745 N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide CAS No. 904063-29-2

N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B6607745
CAS No.: 904063-29-2
M. Wt: 225.27 g/mol
InChI Key: QGYPDUPDPRRMTM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide, or NEMHFC, is a chemical compound used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the investigation of biochemical and physiological effects.

Scientific Research Applications

NEMHFC has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as 1-{[(thiophen-2-yl)methylidene]hydrazinocarbonyl}-2-methyl-2-propanol. It has also been used in the investigation of biochemical and physiological effects, such as its ability to inhibit the enzyme acetylcholinesterase.

Mechanism of Action

NEMHFC is believed to act as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This results in an increase in the amount of acetylcholine available to be used by the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
NEMHFC has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the amount of acetylcholine available to the body, which can have a variety of beneficial effects. It has been shown to improve memory and cognitive function, as well as reduce anxiety and fatigue. It has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

NEMHFC has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. It is also non-toxic, making it safe to handle. However, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

NEMHFC has potential for a variety of future research applications. It could be used to investigate the effects of acetylcholine on the body, such as its effects on memory and cognitive function. It could also be used to investigate the effects of other compounds on acetylcholinesterase, as well as to develop new drugs that target the enzyme. Additionally, it could be used to investigate the effects of NEMHFC on other biochemical and physiological processes, such as inflammation and oxidative stress.

Synthesis Methods

NEMHFC is typically synthesized via a three-step process. First, a thiophene-2-carbaldehyde is reacted with ethyl-1-hydrazinocarboxylate to form an ethyl-1-hydrazino-thiophene-2-carboxylate. Then, the ethyl-1-hydrazino-thiophene-2-carboxylate is reacted with dimethylformamide to form NEMHFC. Finally, the NEMHFC is purified by recrystallization.

Properties

IUPAC Name

N-ethyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-10-8(13)9(14)12-11-6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,10,13)(H,12,14)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYPDUPDPRRMTM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NN=CC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)C(=O)N/N=C/C1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.